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Compound of Interest

Compound Name: Idelalisib D5

Cat. No.: B1165098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting metabolite identification

studies of Idelalisib using its deuterated analog, Idelalisib D5, as an internal standard. The

protocols outlined below are based on established analytical methodologies and are intended

to assist in the accurate identification and characterization of Idelalisib metabolites in various

biological matrices.

Introduction
Idelalisib (formerly CAL-101 or GS-1101) is a selective inhibitor of the delta isoform of

phosphoinositide 3-kinase (PI3Kδ), approved for the treatment of certain B-cell malignancies.

[1][2] Understanding the metabolic fate of Idelalisib is crucial for characterizing its

pharmacokinetic profile, identifying potential drug-drug interactions, and investigating

mechanisms of toxicity, such as hepatotoxicity.[1][3][4][5] The use of a stable isotope-labeled

internal standard, such as Idelalisib D5, is essential for robust and accurate quantification in

complex biological samples by correcting for variability during sample preparation and analysis.

[6][7]

Idelalisib is primarily metabolized by aldehyde oxidase (AO) and to a lesser extent by

cytochrome P450 3A (CYP3A).[2][8][9] The major inactive metabolite is GS-563117, formed

through oxidation.[1][2][3][4][5][8][10] Studies have also revealed the formation of reactive

metabolites, as evidenced by the identification of glutathione (GSH) adducts.[1][3][4][5][10]
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Both Idelalisib and its major metabolite, GS-563117, can undergo bioactivation, with CYP3A4

and CYP2C9 being key enzymes in this process.[1][3][4][5][10]

Key Metabolites of Idelalisib
Metabolite profiling studies in mice and humans have identified several key metabolites of

Idelalisib. The primary metabolites are summarized in the table below.

Metabolite ID Name/Description Formation Pathway

M1
GS-563117 (oxidized

metabolite)

Primarily formed by aldehyde

oxidase (AO) with minor

involvement of CYP3A.[2][3][8]

M2
Idelalisib-glutathione (GSH)

adduct

Suggests the formation of

reactive metabolites through

bioactivation, mediated by

CYP3A4 and CYP2C9.[1][3][4]

[5][10]

- M1-GSH adducts

Indicates that the major

metabolite M1 can also form

reactive metabolites.[1][3][4][5]

[10]

- Glucuronides of Idelalisib Detected in human urine.[3]

Signaling Pathway of Idelalisib
Idelalisib selectively inhibits PI3Kδ, a key enzyme in the B-cell receptor (BCR) signaling

pathway. This inhibition leads to apoptosis of malignant B-cells and disrupts their trafficking and

homing to lymph nodes and bone marrow.[2]
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Caption: Idelalisib inhibits the PI3Kδ signaling pathway in B-cells.

Experimental Protocols
The following protocols provide a general framework for the identification of Idelalisib

metabolites in biological matrices using Idelalisib D5 as an internal standard with LC-MS/MS

analysis.

Sample Preparation (Plasma)
This protocol is a common starting point for plasma sample analysis. Optimization may be

required based on the specific instrumentation and experimental goals.

Thaw Samples: Thaw frozen plasma samples on ice.

Spike Internal Standard: To a 100 µL aliquot of plasma, add a small volume (e.g., 5-10 µL) of

Idelalisib D5 solution in methanol or acetonitrile to achieve a final concentration appropriate

for the expected analytical range (e.g., 100 ng/mL).

Protein Precipitation: Add 3 volumes (300 µL) of cold acetonitrile to the plasma sample.
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Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein

precipitation.

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at

4°C to pellet the precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at

room temperature or slightly elevated temperature (e.g., 40°C).

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial

mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 75:25, v/v).[11]

Vortex and Centrifuge: Vortex briefly and centrifuge again to remove any particulate matter.

Transfer to Autosampler Vial: Transfer the final reconstituted sample to an autosampler vial

for LC-MS/MS analysis.

UPLC-QTOFMS Analysis for Metabolite Profiling
This method is suitable for the discovery and identification of unknown metabolites.

Chromatographic System: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[1]

Mobile Phase A: 0.1% formic acid in water.[1]

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

Gradient Elution:

Start with 2% Mobile Phase B, hold for 1 minute.

Linear gradient to 95% Mobile Phase B over 11 minutes.

Hold at 95% Mobile Phase B for 8 minutes.

Return to 2% Mobile Phase B for column equilibration.[1]
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Flow Rate: 0.3 - 0.5 mL/min.

Injection Volume: 2 - 10 µL.

Mass Spectrometry:

Instrument: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Acquisition: Full scan mode (e.g., m/z 100-1000) for initial screening, followed by

data-dependent MS/MS acquisition for structural elucidation.

LC-MS/MS for Targeted Quantification
This method is designed for the sensitive and specific quantification of Idelalisib and its known

metabolites.

Chromatographic System: Atlantis dC18 column (e.g., 2.1 x 50 mm, 3 µm).[11]

Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 25:75, v/v).[11]

Flow Rate: 0.80 mL/min.[11]

Injection Volume: 2.0 µL.[11]

Total Run Time: Approximately 2.00 minutes.[11]

Mass Spectrometry:

Instrument: Triple Quadrupole Mass Spectrometer.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Idelalisib: m/z 416.1 → 176.1.[11]
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Idelalisib D5: A specific transition for the deuterated standard would need to be

determined (e.g., m/z 421.1 → 176.1 or another suitable fragment).

GS-563117 (M1): A specific transition would need to be optimized based on its mass

and fragmentation pattern.

Experimental Workflow for Metabolite Identification
The overall process for identifying and characterizing Idelalisib metabolites is depicted in the

workflow diagram below.
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Caption: A typical workflow for metabolite identification studies.
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Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for Idelalisib from various studies.

This data provides context for the expected concentrations in biological samples.

Parameter Value Species/Matrix Reference

Tmax (median) 1.5 hours Human Plasma [2]

Protein Binding >84% Human Plasma [2]

Terminal Elimination

Half-life
8.2 hours Human [2]

Peak Plasma

Concentration (Cmax)
1591-1937 ng/mL

Human Plasma

(Follicular Lymphoma

Patients)

[12]

Trough Plasma

Concentration

(Ctrough)

256.3-303.3 ng/mL

Human Plasma

(Follicular Lymphoma

Patients)

[12]

Excretion
~78% in feces, ~14%

in urine

Human ([14C]

Idelalisib study)
[2][3]

Conclusion
The use of Idelalisib D5 as an internal standard in conjunction with high-resolution mass

spectrometry is a powerful approach for the reliable identification and quantification of Idelalisib

metabolites. The protocols and information provided herein serve as a valuable resource for

researchers investigating the metabolic profile of this important anticancer agent. These studies

are critical for a comprehensive understanding of its disposition, safety, and potential for drug

interactions.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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